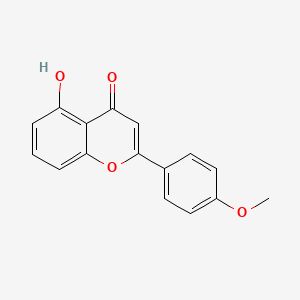

5-Hydroxy-4'-methoxyflavone

Description

Context within Flavonoid Research: Classification and Significance as a Polyphenolic Compound

5-Hydroxy-4'-methoxyflavone belongs to the flavone (B191248) subclass of flavonoids, a large and diverse group of polyphenolic compounds. ontosight.aibiosynth.com Flavonoids are characterized by a C6-C3-C6 backbone, and flavones, specifically, possess a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring. qmul.ac.uk The structure of this compound is distinguished by a hydroxyl group (-OH) at the 5-position of the A-ring and a methoxy (B1213986) group (-OCH3) at the 4'-position of the B-ring. ontosight.ai This specific arrangement of functional groups is crucial to its chemical properties and biological activities. mdpi.com As a polyphenolic compound, its significance lies in its potential to interact with various biological systems, a trait shared by many flavonoids. biosynth.com

Role as a Natural Product in Phytochemical Studies

This compound is a naturally occurring compound found in a variety of plants. biosynth.com Phytochemical studies have identified its presence in several plant species, highlighting its role as a secondary metabolite. The isolation and characterization of this compound from natural sources are fundamental to understanding its distribution in the plant kingdom and form the basis for further pharmacological investigation. brieflands.comscielo.org.bo Research has shown its presence in plants such as Baccharis polycephala and Achillea tenuifolia. brieflands.comscielo.org.bo

Overview of Reported Biological Activities and Current Research Directions

Scientific investigations have revealed a spectrum of biological activities associated with this compound and its derivatives, driving current research in several key directions. These activities include antioxidant, anti-inflammatory, and anticancer properties. ontosight.aibiosynth.com The antioxidant capacity is a hallmark of many flavonoids, and this compound is no exception, with studies exploring its ability to scavenge free radicals. biosynth.com Its anti-inflammatory effects are being investigated through its potential to modulate inflammatory pathways. spandidos-publications.comoup.comresearchgate.net Furthermore, its potential as an anticancer agent is a significant area of research, with studies focusing on its ability to inhibit the growth of various cancer cell lines. nih.govacs.org Current research is also exploring the synergistic effects of this compound with other therapeutic agents. researchgate.net

Detailed Research Findings

The following tables summarize key research findings related to the biological activities of this compound and its closely related analogs.

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Compound Name | Biological Activity Investigated | Model System | Key Findings |

|---|---|---|---|

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Anti-inflammatory | RAW 264.7 murine macrophage cells | Reduced production of nitric oxide and prostaglandin (B15479496) E2; downregulated iNOS and COX-2 expression. spandidos-publications.com |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Anticancer | Human leukemia cells (HL-60) | Induced apoptosis through reactive oxygen species production and caspase activation. acs.org |

| 5-Demethylnobiletin (5-hydroxy-6,7,8,3',4'-pentamethoxyflavone) | Anti-inflammatory | LPS-induced RAW 264.7 macrophage cells | Metabolites showed more potent inhibitory effects on nitric oxide production than the parent compound. mdpi.com |

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Antitumor | Mouse skin | Inhibited TPA-induced skin inflammation and tumor promotion. oup.comresearchgate.net |

| 5-Hydroxy PMFs | Anticancer | Human colon cancer HCT116 and HT29 cells | Showed stronger inhibitory effects on cancer cell growth compared to their permethoxylated counterparts. nih.gov |

Table 2: Natural Sources of this compound and Related Flavonoids

| Compound Name | Natural Source |

|---|---|

| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | Sweet orange peel. oup.com |

| 5-Demethylnobiletin | Citrus plants. mdpi.com |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Artemisia giraldii, Otanthus maritimus. smolecule.com |

| 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | Aglaia edulis. medchemexpress.com |

| 5-Hydroxy-4',6,7-trimethoxyflavone (Salvigenin) | Achillea tenuifolia. brieflands.com |

| 5,7-dihydroxy-4'-methoxyflavone | Baccharis polycephala. scielo.org.bo |

| 5'-Hydroxy-6,7,8,3',4'-pentamethoxyflavone | Dikamali gum (Gardenia lucida). nih.gov |

| 5-Hydroxy-3,7,8,3',4'-pentamethoxyflavone | Citrus reticulata, Simaba orinocensis. nih.gov |

| 5-Hydroxy 7,3',4',5'-tetra-methoxyflavone glycoside | Bauhinia variegata Linn. researchgate.net |

| 5-hydroxy-4',7-dimethoxyflavanone | Chromolaena odorata. ebi.ac.uk |

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

6665-72-1 |

|---|---|

Formule moléculaire |

C16H12O4 |

Poids moléculaire |

268.26 g/mol |

Nom IUPAC |

5-hydroxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-5-10(6-8-11)15-9-13(18)16-12(17)3-2-4-14(16)20-15/h2-9,17H,1H3 |

Clé InChI |

WAGFUKCEIMCKQR-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC=C3O2)O |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Botanical Distribution

5-Hydroxy-4'-methoxyflavone is recognized as a naturally occurring flavone (B191248). researchgate.net It is generally derived from a variety of plant sources, which include fruits, vegetables, and certain herbs. researchgate.netbiosynth.com As part of the broader flavonoid class, its presence is anticipated across a diverse range of plant species. researchgate.net

A review of phytochemical studies indicates that the presence of this compound has not been documented in the following specific plant species: Baccharis polycephala, Aglaia edulis, Muntingia calabura L., Artemisia monosperma, or members of the Citrus genus.

Scientific investigations into the chemical constituents of these plants have identified numerous other flavonoid compounds, some with similar structures, but not the specific molecule this compound. For instance, studies on Artemisia monosperma have led to the isolation of various flavone aglycones, none of which were identified as this compound. nih.govresearchgate.netnih.gov Similarly, research on flavonoids from Baccharis polycephala and Baccharis obtusifolia identified related compounds such as 5,7-dihydroxy-4'-methoxyflavone and 5-hydroxy-7,4′-dimethoxyflavone, respectively, but not the target compound. doc.govt.nzbiocrick.com Phytochemical analyses of Muntingia calabura and Aglaia edulis have also yielded a variety of other flavonoids. doc.govt.nzup.ac.za While the Citrus genus is a well-known source of polymethoxyflavones, detailed studies have not reported the isolation of this compound. unimi.it

Although it is established as a natural product, specific plant sources for this compound are not extensively documented in the available scientific literature.

Extraction Techniques from Plant Materials

The isolation of flavonoids like this compound from plant materials involves various extraction techniques that leverage the compound's solubility in different solvents. The choice of method and solvent is crucial for efficiently obtaining a crude extract enriched with the target compound.

Commonly employed methods include:

Maceration: This simple technique involves soaking the dried and powdered plant material in a solvent for an extended period. Ethanol, in varying concentrations (e.g., 25%, 50%, 75%, 95%), is a frequently used solvent.

Soxhlet Extraction: This is a continuous extraction method that uses a specialized apparatus to cycle a solvent through the plant material, allowing for a thorough extraction.

Sonication-Assisted Extraction (SAE): Ultrasound is used to create acoustic cavitation, which disrupts cell walls and enhances the penetration of the solvent into the plant matrix, often leading to shorter extraction times and increased efficiency.

A sequential extraction process using solvents of increasing polarity is often utilized. This typically starts with a non-polar solvent like petroleum ether to remove lipids, followed by solvents such as chloroform, acetone, ethyl acetate (B1210297), and finally a highly polar solvent like methanol (B129727) to extract the desired flavonoids. researchgate.netup.ac.za

Table 1: Common Solvents for Flavonoid Extraction

| Solvent | Polarity | Typical Use |

| Petroleum Ether / Hexane | Non-polar | Defatting; removal of lipids and waxes |

| Chloroform / Dichloromethane | Mid-polar | Extraction of less polar flavonoids |

| Acetone | Polar aprotic | Extraction of a broad range of flavonoids |

| Ethyl Acetate | Mid-polar | Extraction of flavonoids and other phenolics |

| Ethanol / Methanol | Polar protic | Extraction of more polar flavonoids and glycosides |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated separation and purification strategies, primarily based on chromatography.

Key chromatographic techniques include:

Column Chromatography (CC): This is a fundamental purification step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is passed through the column, and compounds separate based on their differential adsorption to the stationary phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., starting with n-hexane and gradually adding ethyl acetate or chloroform), is often used to separate fractions containing different flavonoids. researchgate.net

Thin Layer Chromatography (TLC): TLC is an essential tool used to monitor the progress of column chromatography. It helps in identifying the fractions that contain the target compound, which can then be combined for further purification. researchgate.netup.ac.za

Preparative High-Performance Liquid Chromatography (prep-HPLC): For final purification, prep-HPLC is often the method of choice. It offers high resolution and is capable of separating structurally similar compounds, yielding the pure flavonoid.

High-Speed Counter-Current Chromatography (HSCCC): This is a type of liquid-liquid partition chromatography that avoids the use of solid adsorbents, thus preventing irreversible adsorption and decomposition of the sample. It has been successfully used to isolate and purify various flavones from crude extracts using two-phase solvent systems, such as a petroleum ether-ethyl acetate-methanol-water combination.

The final identification and structural elucidation of the purified compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Chromatographic Techniques for Flavonoid Purification

| Technique | Principle | Common Application |

| Column Chromatography (CC) | Adsorption | Initial fractionation of crude extract |

| Thin Layer Chromatography (TLC) | Adsorption | Monitoring separation and fraction analysis |

| Preparative HPLC (prep-HPLC) | Partition / Adsorption | Final purification to high purity |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid Partition | Purification of crude extracts without solid support |

Biosynthesis and Metabolic Pathways

General Flavonoid Biosynthetic Routes and Precursors (e.g., chalcone (B49325) intermediates)

Flavonoids, including 5-Hydroxy-4'-methoxyflavone, are synthesized in plants through a well-established branch of the phenylpropanoid pathway. biotech-asia.org This intricate process begins with the aromatic amino acid phenylalanine, which is converted through a series of enzymatic steps into p-coumaroyl-CoA. nih.gov This molecule serves as a primary starting unit for flavonoid synthesis.

The key and initial rate-limiting enzyme in this pathway is Chalcone Synthase (CHS). nih.gov CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, the latter being derived from acetyl-CoA. nih.gov This reaction forms a C15 intermediate known as a chalcone, specifically naringenin (B18129) chalcone (4,2′,4′,6′-tetrahydroxychalcone). nih.govacs.org Chalcones represent the first key intermediates and the structural backbone from which all other flavonoid classes are derived. nih.govmdpi.com

Following its formation, the chalcone undergoes intramolecular cyclization. This critical step is catalyzed by the enzyme Chalcone Isomerase (CHI), which facilitates the formation of the heterocyclic C-ring characteristic of flavonoids, resulting in a flavanone (B1672756). biotech-asia.orgnih.gov In most plants, CHI converts naringenin chalcone into (2S)-naringenin, a central precursor in the biosynthesis of a vast array of flavonoids. biotech-asia.orgnih.gov The flavanone structure is the immediate precursor for the synthesis of flavones.

The general biosynthetic route can be summarized in the table below:

Table 1: Key Steps in the General Flavonoid Biosynthetic Pathway| Step | Precursor(s) | Enzyme | Product | Description |

|---|---|---|---|---|

| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL) & others | p-Coumaroyl-CoA | Entry point from the general phenylpropanoid pathway. |

| 2 | p-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | Naringenin Chalcone | The first committed step in flavonoid biosynthesis, forming the C15 chalcone backbone. nih.govacs.org |

| 3 | Naringenin Chalcone | Chalcone Isomerase (CHI) | (2S)-Naringenin (a flavanone) | Stereospecific cyclization to form the central flavanone intermediate. biotech-asia.orgnih.gov |

From the flavanone intermediate, further enzymatic modifications lead to the diverse classes of flavonoids, including flavones, flavonols, and anthocyanins. biotech-asia.orgnih.gov

Proposed Enzymatic Transformations Leading to Specific Methoxylation and Hydroxylation Patterns of Flavones

The specific structure of this compound arises from a series of enzymatic modifications to the core flavanone scaffold. The formation of the flavone (B191248) double bond and the specific oxygenation pattern (a hydroxyl group at C-5 and a methoxy (B1213986) group at C-4') are the results of dedicated enzymatic activities.

Flavone Formation: The conversion of a flavanone, such as naringenin, to a flavone is catalyzed by Flavone Synthase (FNS). FNS introduces a double bond between C-2 and C-3 of the C-ring, creating the characteristic flavone backbone. There are two main types of FNS enzymes, FNS I (a soluble dioxygenase) and FNS II (a membrane-bound cytochrome P450 monooxygenase), which achieve this transformation.

Hydroxylation: The 5-hydroxyl group of this compound is typically incorporated early in the biosynthetic pathway. It originates from the polyketide nature of the A-ring synthesis, where the acetate-derived units are assembled by CHS, inherently leading to hydroxylation at the C-5 and C-7 positions. wur.nl Further hydroxylation on the B-ring, if required, is often catalyzed by cytochrome P450-dependent monooxygenases, such as Flavonoid 3'-Hydroxylase (F3'H). frontiersin.org

Methoxylation: The 4'-methoxy group is the result of an O-methylation reaction. This transformation is catalyzed by specific Flavonoid O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid ring. researchgate.net In the case of this compound, an OMT would act on the 4'-hydroxyl group of a flavone precursor, such as apigenin (B1666066) (5,7,4'-trihydroxyflavone). It is generally observed that hydroxylation patterns are established before methylation occurs. researchgate.net

The proposed biosynthetic pathway for this compound, starting from naringenin, is outlined below:

Table 2: Proposed Biosynthetic Steps for this compound| Step | Precursor | Enzyme(s) | Intermediate/Product | Modification |

|---|---|---|---|---|

| 1 | Naringenin | Flavone Synthase (FNS) | Apigenin (5,7,4'-trihydroxyflavone) | Introduction of C2-C3 double bond. |

| 2 | Apigenin | Flavonoid 4'-O-methyltransferase (OMT) | Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Methylation of the 4'-hydroxyl group. |

| 3 | Acacetin | A putative dehydroxylase or alternative pathway | This compound | Removal of the 7-hydroxyl group. The specific enzyme for this step in this context is less commonly characterized than other modifications. |

Note: The removal of the 7-hydroxyl group is a less common step. An alternative route could involve a different chalcone precursor that leads to a flavanone lacking the 7-hydroxyl group from the outset, though this is less typical for common flavonoids.

In Vitro and Ex Vivo Metabolic Studies of Flavone Derivatives

The metabolic fate of flavones once ingested is a critical determinant of their bioavailability and biological activity. In vitro and ex vivo studies using models such as Caco-2 cells (a human intestinal cell line) and microbial cultures provide insight into these transformations. mdpi.comcambridge.org

Flavonoids are extensively metabolized, primarily in the intestine and liver, through phase I and phase II reactions. nih.govmdpi.com Phase I reactions introduce or expose polar groups, with hydroxylation being a common modification. wur.nl Phase II reactions involve conjugation with molecules like glucuronic acid, sulfate (B86663), or methyl groups, which increases water solubility and facilitates excretion. wur.nlnih.gov

Intestinal Metabolism: Studies using Caco-2 cells have shown that flavonoid glycosides can be partially absorbed and metabolized. cambridge.org However, the metabolic capacity of these cells, particularly for deglycosylation, is often lower than that of actual intestinal tissue. cambridge.org Nevertheless, these models demonstrate that flavones can undergo hydroxylation, methoxylation, sulfation, and glucuronidation during intestinal passage. mdpi.com

Microbial Metabolism: The gut microbiota plays a significant role in flavonoid metabolism. For many flavonoids, unabsorbed portions pass to the colon where bacteria perform extensive transformations. wur.nl A key reaction is demethylation. For instance, studies on the polymethoxylated flavone nobiletin (B1679382) revealed that human intestinal microbiota can cause demethylation and demethoxylation. biocrick.com This suggests that this compound could potentially be demethylated in the colon to its corresponding 4'-hydroxy derivative.

Impact of Structure on Metabolism: The chemical structure of a flavonoid significantly influences its metabolic stability. Studies on flavonoid stability in soil, which involves microbial degradation, have shown that methoxylation substantially increases the half-life compared to hydroxylated derivatives. acs.orgacs.org Demethylation was found to be a slow process. acs.org This suggests that the 4'-methoxy group on this compound may enhance its resistance to rapid degradation. In contrast, metabolic studies on quercetin (B1663063) derivatives have shown that while O-methylated forms can retain or even have altered biological activity, conjugation with glucuronic acid or sulfate tends to inactivate the compound. nih.gov

The table below summarizes key metabolic transformations observed for flavone derivatives in various studies.

Table 3: Summary of Metabolic Transformations of Flavone Derivatives in In Vitro and Ex Vivo Studies| Flavonoid Class/Example | Experimental System | Observed Metabolic Reactions | Key Findings | Reference(s) |

|---|---|---|---|---|

| C-Glycosidic Flavones | Caco-2 cells | Hydroxylation, Methoxylation, Sulfation, C-C bond cleavage | C-glycosides can be extensively metabolized in the intestine, forming various phase I and II metabolites. | mdpi.com |

| Nobiletin (Polymethoxylated Flavone) | Human intestinal microbiota | Demethylation, Demethoxylation | Gut bacteria can remove methyl groups, altering the flavonoid structure. | biocrick.com |

| Quercetin (Flavonol) | Human Aortic Endothelial Cells (HAEC) | Methylation, Glucuronidation, Sulfation | O-methylated metabolites retained anti-inflammatory activity, while glucuronide and sulfate conjugates were inactive. | nih.gov |

| Apigenin & Luteolin (B72000) Derivatives | Agricultural Soil | Demethylation, Deglycosylation | Methoxylation significantly increased the stability and half-life of flavones against microbial transformation. | acs.orgacs.org |

Chemical Synthesis and Analog Derivatization

Total Synthesis Approaches for Flavones

The construction of the flavone (B191248) skeleton (2-phenylchromen-4-one) is most commonly achieved through methods that involve the formation of a chalcone (B49325) intermediate. semanticscholar.orginnovareacademics.in Chalcones (1,3-diaryl-2-propen-1-ones) serve as key precursors in flavonoid biosynthesis and are versatile starting materials in organic synthesis. xiahepublishing.com

Claisen-Schmidt Condensation A primary method for synthesizing the necessary chalcone precursors is the Claisen-Schmidt condensation. iiste.orgsaudijournals.com This reaction involves the base-catalyzed aldol (B89426) condensation between an o-hydroxyacetophenone and an aromatic benzaldehyde. semanticscholar.orginnovareacademics.in In this process, the ketone, which possesses α-hydrogens, forms an enolate in the presence of a base (such as KOH or NaOH), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. iiste.org Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the α,β-unsaturated ketone system characteristic of chalcones. iiste.orgaip.org The reaction can be performed using conventional heating or more modern, eco-friendly techniques like solvent-free trituration (grinding). innovareacademics.inscitepress.org

Oxidative Cyclization of Chalcones Once the 2'-hydroxychalcone (B22705) intermediate is formed, the flavone ring is constructed via an oxidative cyclization reaction. innovareacademics.inmdpi.com This transformation is one of the most utilized strategies for synthesizing flavones. mdpi.com The reaction can proceed through several proposed mechanisms, including an intramolecular oxo-Michael addition to form a flavanone (B1672756) intermediate, which is then oxidized to the flavone. chemijournal.comnepjol.info

A variety of oxidizing agents and conditions have been developed to facilitate this cyclization, providing chemists with multiple options depending on the specific substrate and desired outcome. Common reagents include:

Iodine in Dimethyl Sulfoxide (DMSO) : A widely used and effective system for the oxidative cyclization of 2'-hydroxychalcones. innovareacademics.ininnovareacademics.inaip.org

Hydrogen Peroxide (H₂O₂) : Can be used under acidic or basic conditions to achieve cyclization. chemijournal.com

Selenium Dioxide (SeO₂) : Another classic reagent for this transformation. researchgate.net

Copper Halides (e.g., CuBr₂, CuI) : Have been employed to mediate the cyclization process. chemijournal.comresearchgate.net

Iodine Monochloride (ICl) : Used in conjunction with ultrasound irradiation to enhance reaction rates and yields. nih.gov

The choice of oxidant and reaction conditions can sometimes influence the product distribution, as flavanones, flavonols, and aurones can also be formed as byproducts. mdpi.com

Synthetic Strategies for 5-Hydroxy-4'-methoxyflavone and Related Derivatives

The synthesis of the target compound, this compound, applies the general principles of flavone synthesis, starting with carefully selected precursors. The key starting materials for this specific flavone are 2,6-dihydroxyacetophenone and 4-methoxybenzaldehyde (B44291) (anisaldehyde). researchgate.net The Claisen-Schmidt condensation of these two compounds yields the intermediate 2',6'-dihydroxy-4-methoxychalcone, which upon oxidative cyclization, produces the desired this compound. researchgate.net

Beyond this direct approach, other strategies involving protection, methylation, and selective demethylation are crucial for synthesizing various derivatives and accessing the target molecule from different precursors.

O-Methylation and Selective Demethylation In flavonoid chemistry, the manipulation of hydroxyl and methoxy (B1213986) groups is fundamental. O-methylation, typically achieved using reagents like dimethyl sulfate (B86663) or methyl iodide with a base such as K₂CO₃, can protect hydroxyl groups or create methoxy-substituted analogs. iiarjournals.orgiiarjournals.org

Conversely, demethylation is a critical step for converting more accessible methoxy-substituted flavones into their corresponding hydroxyflavones. acgpubs.org The cleavage of aryl methyl ethers can be challenging, and selectivity is often required, especially in poly-substituted flavonoids. The 5-hydroxy group in flavones forms a strong intramolecular hydrogen bond with the C4-carbonyl group, which influences its reactivity. Selective demethylation of a 5-methoxy group is a particularly important transformation. acgpubs.org

Several methods have been reported for this purpose:

Semicarbazide (B1199961) in Acetic Acid : An unusual and serendipitous method was discovered for the selective 5-O-demethylation of flavones. acgpubs.org Refluxing a 5-methoxyflavone (B191841) with semicarbazide in glacial acetic acid was found to cleave the 5-methyl ether bond specifically, leaving other methoxy groups intact. acgpubs.org This method, however, was shown to be unsuitable for chalcones or flavanones. acgpubs.org

Magnesium Iodide (MgI₂) : An efficient method for the selective demethylation and debenzylation of aryl ethers has been developed using MgI₂ under solvent-free conditions. nih.gov This reagent system tolerates a variety of functional groups, making it applicable to the synthesis of natural flavones. nih.gov

Boron Tribromide (BBr₃) : A powerful and common reagent for cleaving aryl methyl ethers, though it can be less selective without careful control of reaction conditions. acgpubs.org

These methylation and demethylation strategies provide synthetic flexibility, allowing for the interconversion of flavone derivatives and the targeted synthesis of compounds like this compound. xiahepublishing.com

Preparation of Structural Analogs for Structure-Activity Relationship Investigations

The synthesis of structural analogs of this compound is essential for conducting structure-activity relationship (SAR) studies. SAR investigations aim to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds. iiarjournals.orgnih.gov For flavonoids, SAR studies often focus on the number, type (hydroxyl vs. methoxy), and position of substituents on the A and B rings. mdpi.com

To explore the SAR of this compound, chemists systematically synthesize analogs by:

Modifying the B-ring substitution : Replacing the 4'-methoxy group with a hydroxyl group (to give 5,4'-dihydroxyflavone), shifting it to other positions (e.g., 3'-methoxy), or introducing additional substituents. iiarjournals.orgiiarjournals.org

Modifying the A-ring substitution : Altering the 5-hydroxy group to a 5-methoxy group, or introducing other substituents on the A-ring. iiarjournals.orgresearchgate.net

Introducing other functional groups : Adding groups like fluorine or glycosides to different positions on the flavone skeleton. nih.gov

A study investigating the antiproliferative activity of various flavones in HL60 cells synthesized a series of methoxylated and hydroxylated analogs. iiarjournals.orgnih.gov The results highlighted the importance of specific substitution patterns for activity. For example, the study compared the activity of 5-methoxyflavone, 5,4'-dimethoxyflavone, 5,4'-dihydroxyflavone, and 5,3',4'-trihydroxyflavone, revealing that the presence and position of hydroxyl and methoxyl groups significantly impact cytotoxicity. iiarjournals.orgiiarjournals.org

Another study focused on reversing drug resistance mediated by the BCRP protein synthesized analogs of a related trimethoxyflavone. nih.gov They prepared 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) and found its activity to be stronger than the parent compound, demonstrating that the addition of a 5-hydroxy group can enhance potency in this context. nih.gov

The data below, derived from a study on antiproliferative activity against HL60 cells, illustrates how systematic structural modifications provide insight into SAR.

| Compound Name | Key Structural Features | Antiproliferative Activity (IC₅₀ in μM) iiarjournals.orgiiarjournals.org |

|---|---|---|

| 5-Methoxyflavone | 5-OCH₃ group | 48 |

| 5,4'-Dimethoxyflavone | 5-OCH₃ and 4'-OCH₃ groups | 36 |

| 5,4'-Dihydroxyflavone | 5-OH and 4'-OH groups | 28 |

| 5,3',4'-Trihydroxyflavone | 5-OH, 3'-OH, and 4'-OH groups | 13 |

| Flavone | Unsubstituted | 64 |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data for the chemical compound This compound to generate a thorough and scientifically accurate article that adheres to the detailed outline provided.

The instructions require focusing solely on "this compound" and generating content for highly specific subsections, including quantitative data from assays (e.g., DPPH, ABTS), modulation of specific inflammatory enzymes (iNOS, COX-2, LOX), and downregulation of key signaling pathways (NF-κB, STAT-3, MAPKs, PI3K/Akt).

While extensive research exists for the broader class of polymethoxyflavones (PMFs) and for structurally similar compounds, the direct experimental data required to populate the requested sections for this compound specifically is not available in the public scientific domain accessible through the search tools. To provide an article that is both scientifically accurate and strictly focused on the target compound, this specific data is essential.

Generating content based on related but structurally different flavonoids would violate the core instruction to focus solely on this compound and would amount to inaccurate extrapolation. Therefore, it is not possible to fulfill this request while maintaining the required standards of scientific accuracy and adherence to the prompt's constraints.

In Vitro Pharmacological Investigations and Cellular Mechanisms

Antiproliferative and Apoptosis-Inducing Activities in Cancer Cell Lines

The antiproliferative effects of 5-Hydroxy-4'-methoxyflavone and its derivatives have been demonstrated across various cancer cell lines. The primary mechanisms underlying this activity involve the induction of cell cycle arrest and the activation of apoptotic pathways.

Several methoxyflavone derivatives have been shown to impede the progression of the cell cycle, primarily by inducing arrest in the G0/G1 phase. This is a critical control point in cell division, and its disruption can halt the proliferation of cancer cells. The mechanism of action often involves the tumor suppressor protein p53 and its transcriptional target, p21. Activation of p21 leads to the suppression of cyclin and cyclin-dependent kinase (CDK) expression, specifically Cyclin D and CDK4, which are essential for the G1 to S phase transition. By forming inhibitory complexes with these proteins, the flavones effectively halt the cell cycle. For instance, flavone (B191248) derivatives such as xanthomicrol have been observed to arrest the cell cycle at the G0/G1 phase through the activation of p21 and subsequent inhibition of Cyclin D and CDK4 expression mdpi.com. While many methoxyflavones induce a G0/G1 arrest, some derivatives, like 5-demethylnobiletin, can influence a G1/S phase arrest by modulating the expression of Cyclin E and A mdpi.com.

A significant body of evidence points to the ability of this compound derivatives to induce apoptosis in cancer cells through multiple interconnected pathways. A key initiating event is the generation of reactive oxygen species (ROS). The accumulation of ROS creates an oxidative cellular environment that can lead to irreparable DNA damage dushenkov.comnih.gov.

This DNA damage, in turn, can trigger a cascade of apoptotic events. One such event is the upregulation of the pro-apoptotic protein Bax dushenkov.comnih.gov. Bax plays a crucial role in the mitochondrial pathway of apoptosis by promoting the release of cytochrome c from the mitochondria into the cytoplasm dushenkov.comnih.govnih.gov. The release of cytochrome c is a pivotal step, as it leads to the activation of a cascade of enzymes known as caspases dushenkov.comnih.gov. Specifically, caspase-9 and the executioner caspase-3 are activated, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis dushenkov.comnih.govnih.gov.

Furthermore, studies on closely related compounds like 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone have shown that ROS generation precedes cytochrome c release and caspase activation dushenkov.comnih.gov. This compound also significantly enhances the expression of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153) dushenkov.comnih.gov. GADD153 is a transcription factor involved in the cellular response to stress, and its upregulation is linked to the induction of apoptosis dushenkov.comnih.gov. The essential role of the 5-hydroxyl group in these antiproliferative and apoptosis-inducing activities has been highlighted dushenkov.comnih.gov.

The following table summarizes the observed apoptotic mechanisms induced by this compound derivatives in cancer cell lines.

| Mechanism | Observed Effect | Reference Cell Line(s) |

| Reactive Oxygen Species (ROS) Production | Increased intracellular ROS levels, creating oxidative stress. | HL-60, HCT-116 dushenkov.comnih.govnih.gov |

| DNA Damage | Induction of single breaks in DNA, leading to irreparable damage. | HL-60, HCT-116 dushenkov.comnih.govnih.gov |

| Bax Upregulation | Increased expression of the pro-apoptotic protein Bax. | HL-60, HCT-116 dushenkov.comnih.govnih.gov |

| GADD153 Expression | Marked enhancement of GADD153 protein expression in a time-dependent manner. | HL-60 dushenkov.comnih.gov |

| Cytochrome c Release | Release of cytochrome c from the mitochondria into the cytosol. | HL-60, HCT-116 dushenkov.comnih.govnih.gov |

| Caspase Activation | Activation of initiator (e.g., caspase-9) and executioner (e.g., caspase-3) caspases. | HL-60, HCT-116 dushenkov.comnih.govnih.gov |

The antiproliferative effects of this compound are also linked to its ability to modulate the activity of key kinases involved in cell cycle regulation and signal transduction. As mentioned previously, methoxyflavones can suppress the expression of Cyclin-Dependent Kinase 4 (CDK4), a critical enzyme for the G1 phase of the cell cycle mdpi.com. The inhibition of CDK4 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the cell from entering the S phase and committing to DNA replication.

Protein Kinase C (PKC) represents another family of kinases that are often dysregulated in cancer. Some studies suggest that the activation of certain PKC isoforms, such as PKCδ, can have a suppressive effect on cell proliferation. This is achieved, in part, by increasing the levels of the CDK inhibitor p21, which further contributes to cell cycle arrest nih.gov. While direct evidence for this compound's effect on PKC in cancer cells is still emerging, the interplay between flavonoids and PKC signaling pathways is an active area of research.

| Kinase | Role in Cell Proliferation | Modulation by Methoxyflavones |

| Cyclin-Dependent Kinase 4 (CDK4) | Drives the G1 to S phase transition by phosphorylating pRb. | Suppressed expression, leading to G0/G1 cell cycle arrest. mdpi.com |

| Protein Kinase C (PKC) | Involved in various signal transduction pathways that can regulate cell growth and differentiation. | Potential modulation, with some PKC isoforms having anti-proliferative effects. |

Neuroprotective Effects and Neuronal Differentiation

In addition to its anticancer properties, this compound and related compounds have shown promise in the context of neuronal health, exhibiting both neuroprotective and neurotrophic activities.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but in excessive amounts, it can become neurotoxic, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases. Research has shown that 4'-methoxyflavone (B190367) can protect cortical neurons against cell death induced by N-methyl-D-aspartate (NMDA), a type of glutamate receptor agonist nih.gov. This neuroprotective effect is achieved by inhibiting the parthanatos pathway, a form of cell death triggered by the overactivation of the DNA repair enzyme PARP-1 nih.gov. The presence of the 4'-methoxy group appears to be crucial for this activity, suggesting that this compound may also confer protection against glutamate-induced neurotoxicity.

Involvement of Intracellular Signaling Cascades (e.g., cAMP/PKA/CREB pathway, PKC-dependent pathways)

Scientific literature available for review does not currently provide specific details on the direct involvement of this compound with the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) signaling pathway. The cAMP/PKA/CREB cascade is a crucial intracellular signaling pathway that regulates a multitude of cellular processes, including gene expression, cell proliferation, and differentiation nih.govnih.govresearchgate.net.

Similarly, specific studies detailing the interaction of this compound with protein kinase C (PKC)-dependent pathways are not extensively documented. However, research on structurally related flavonoids provides some context. For instance, the compound 5,8-dihydroxy-4′,7-dimethoxyflavone has been shown to stimulate the EGFR/PKCα/PI3K/Akt pathway in human cardiac fibroblasts nih.gov. This indicates that flavonoids with similar core structures can modulate PKC-dependent signaling, although these findings cannot be directly extrapolated to this compound. Further research is required to elucidate the specific effects of this compound on these critical intracellular signaling cascades.

Antimicrobial and Antifungal Activities

Inhibition of Bacterial Growth (e.g., Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Salmonella Typhimurium, Listeria monocytogenes)

The direct antibacterial activity of this compound against the specified bacterial strains has not been extensively reported in the reviewed scientific literature. However, studies on closely related methoxyflavones indicate potential antibacterial action within this class of compounds.

For example, the structurally similar compound 5-hydroxy-7,4'-dimethoxyflavone has been reported to exhibit antimicrobial activity against Staphylococcus aureus, Proteus vulgaris, and Escherichia coli researchgate.net. Another related flavonoid, 5,7,4'-trimethoxyflavone, demonstrated inhibitory activity against both Staphylococcus aureus and Escherichia coli, with a reported Minimum Inhibitory Concentration (MIC) value of 128 µg/mL for both strains researchgate.net. These findings suggest that the flavone backbone with hydroxyl and methoxy (B1213986) substitutions may be a promising scaffold for antibacterial agents, though specific efficacy data for this compound remains to be determined.

| Bacterial Strain | Reported Activity of this compound (e.g., MIC) |

|---|---|

| Staphylococcus aureus | Data not available in reviewed literature |

| Escherichia coli | Data not available in reviewed literature |

| Proteus vulgaris | Data not available in reviewed literature |

| Salmonella Typhimurium | Data not available in reviewed literature |

| Listeria monocytogenes | Data not available in reviewed literature |

Antifungal Efficacy (e.g., Candida albicans, Candida parapsilosis, Candida krusei)

Specific studies quantifying the antifungal efficacy of this compound against Candida species are limited. Research into analogous compounds, however, points to potential activity. The compound 5-hydroxy-7,4'-dimethoxyflavone has been shown to be active against Candida albicans nih.govresearchgate.net. In one study, its MIC was determined to be 22.5 μg/ml researchgate.net. Another related flavonoid, 5,7,4'-trimethoxyflavone, was found to exert a strong fungistatic effect against various strains of Candida krusei, with a reported MIC50 of 32 µg/mL . These results highlight the potential of this chemical class, but dedicated investigation is needed to confirm the specific antifungal profile of this compound.

| Fungal Strain | Reported Activity of this compound (e.g., MIC) |

|---|---|

| Candida albicans | Data not available in reviewed literature |

| Candida parapsilosis | Data not available in reviewed literature |

| Candida krusei | Data not available in reviewed literature |

Synergistic Effects with Established Antimicrobial Agents (e.g., miconazole)

There is no direct evidence in the reviewed literature concerning the synergistic effects of this compound with established antimicrobial agents like miconazole. However, compelling synergistic activity has been observed with a closely related analogue, 5-hydroxy-7,4'-dimethoxyflavone. Studies have shown that this compound, when combined with miconazole, exhibits a potent synergistic effect against Candida albicans researchgate.netnih.gov. The combination resulted in severe growth inhibition that was significantly greater than that of either compound used alone nih.gov. Time-kill assays demonstrated that while each compound alone was fungistatic, their combination became fungicidal, leading to complete inhibition of C. albicans growth after just four hours of incubation nih.govresearchgate.net. This suggests a promising area of investigation for this compound.

Enzyme Inhibition Studies

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid; its inhibition is a therapeutic target for managing hyperuricemia and gout frontiersin.orgnih.gov. Currently, there is a lack of specific research data on the inhibitory activity of this compound against xanthine oxidase.

Studies conducted on other methoxyflavones isolated from natural sources like Kaempferia parviflora have identified some with XO inhibitory activity, such as 3,5,7,4',5'-pentamethoxyflavone and 3',4',5,7-tetramethoxyflavone nih.gov. The structure-activity relationship for XO inhibition by flavonoids is complex, and the specific contribution of the 5-hydroxy and 4'-methoxy substitutions of the target compound has not been elucidated. Therefore, the potential of this compound as a xanthine oxidase inhibitor remains an open area for future research.

| Enzyme | Reported Inhibitory Activity of this compound (e.g., IC₅₀) |

|---|---|

| Xanthine Oxidase | Data not available in reviewed literature |

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory pathway through their role in the metabolism of arachidonic acid. While various flavonoids have been examined for their anti-inflammatory properties via lipoxygenase inhibition, there is currently no available scientific literature that specifically details the in vitro inhibitory effects of this compound on lipoxygenase activity.

Structure Activity Relationship Sar Studies

Influence of Hydroxylation and Methoxylation Patterns on Biological Efficacy

The biological activity of flavones, including 5-Hydroxy-4'-methoxyflavone, is profoundly influenced by the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on their aromatic rings. nih.gov These substitutions alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

Significance of C-5 Hydroxyl Group for Antiproliferative and Apoptosis-Inducing Activity

The hydroxyl group at the C-5 position of the A-ring is a key determinant for the antiproliferative and apoptosis-inducing activities of many flavonoids. Research on 5-hydroxy-6,7,3′,4′,5′-pentamethoxyflavone has indicated that its cytotoxic effect is likely due to this C-5 hydroxyl moiety. nih.gov Studies have demonstrated that the substitution of the C-5 hydroxyl group with a methoxy group can lead to a loss of cytotoxic activity. nih.gov

This observation is supported by comparative studies. For instance, in research focusing on reversing drug resistance in cancer cells, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) was found to be significantly more potent than its non-hydroxylated counterpart, 3',4',7-trimethoxyflavone (TMF). nih.gov This highlights the positive contribution of the C-5 hydroxyl group to the compound's biological efficacy. nih.gov The presence of this group is also considered important for the antibacterial activity of flavones against certain strains. nih.gov The induction of apoptosis, a critical mechanism in cancer treatment, is a known effect of many flavonoids, and specific structural features, including hydroxylation patterns, are crucial for this activity. iiarjournals.org

Role of Hydroxyl and Methoxy Group Positions on Flavone (B191248) Rings A and B in Modulating Cytotoxicity and Other Activities

The specific placement of hydroxyl and methoxy groups on both the A and B rings of the flavone skeleton is crucial for modulating cytotoxicity. Structure-activity relationship studies have revealed that the 5,4'-dihydroxyl pattern is particularly important for antiproliferative activity. researchgate.netresearchgate.net In a comparative study of dihydroxyflavones, 5,4'-dihydroxyflavone exhibited the most potent activity against leukemic HL60 cells, with a 50% inhibitory concentration (IC50) of 28 μM. researchgate.net

The substitution pattern on the A-ring significantly affects activity. For instance, a methoxy group at C-5 (5-methoxyflavone, IC50=48 μM) demonstrated moderate activity, whereas a methoxy group at C-6 (6-methoxyflavone) showed no activity. researchgate.net Conversely, an increase in the number of methoxyl groups on the B-ring has been shown to reduce antiproliferative activity. researchgate.netnih.gov This suggests a complex relationship where the A-ring plays a critical role in the interaction with target molecules, and the B-ring substitution pattern can either enhance or diminish this effect. researchgate.net

| Compound | IC50 (μM) |

|---|---|

| 5,4'-Dihydroxyflavone | 28 |

| 5,4'-Dimethoxyflavone | 36 |

| 5,3'-Dimethoxyflavone | 46 |

| 5-Methoxyflavone (B191841) | 48 |

| 3',4'-Dihydroxyflavone | 51 |

| 7-Methoxyflavone | 68 |

| 6-Hydroxyflavone | 89 |

| 6-Methoxyflavone | >400 |

| 3',4'-Dimethoxyflavone | >400 |

Comparative Analysis of Hydroxylated vs. Parent Polymethoxyflavones for Potency

Hydroxylated polymethoxyflavones (HPMFs), which are PMFs with one or more methoxy groups replaced by a hydroxyl group, often exhibit greater biological potency than their parent polymethoxyflavones (PMFs). researchgate.net Several studies have shown that HPMFs, particularly those demethylated at the C-5 position, possess more potent anti-inflammatory and anti-cancer properties. researchgate.netbohrium.com For example, the 5-demethylated versions of nobiletin (B1679382) and tangeretin (B192479) are more potent antioxidants than their respective parent compounds. rsc.org

However, the relationship is not always straightforward. The increased number of hydroxyl groups can decrease the lipophilicity of the compound, which may affect its ability to cross cell membranes. PMFs, being more lipophilic, may have enhanced cellular absorption. iiarjournals.org Therefore, the superior potency of HPMFs in some assays suggests that the specific interactions mediated by the hydroxyl group(s) at the target site can outweigh the potential decrease in bioavailability. rsc.orgiiarjournals.org

Stereochemical Considerations and Planarity Effects on Target Binding

The three-dimensional structure of flavones is a critical factor in their interaction with biological targets. Flavones are generally planar molecules, a feature that is essential for many of their biological activities, including DNA intercalation and enzyme inhibition. mdpi.com

The planarity of the flavone scaffold is largely maintained by the double bond between C-2 and C-3 in the C-ring, which allows for an extended π-conjugation system across the molecule. nih.govbohrium.com This flat structure is thought to enable flavonoids to intercalate between the base pairs of DNA, a mechanism relevant to their anticancer effects. nih.govresearchgate.net The hydrophobic part of the flavonoid can penetrate the DNA helix and align parallel to the nitrogenous bases. nih.gov

Computational Approaches in SAR Analysis

Computational methods are increasingly valuable tools for elucidating the structure-activity relationships of flavonoids like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how these molecules interact with their biological targets. hmdb.canih.gov

Molecular docking studies have been used to predict the binding modes of hydroxylated flavones within the active sites of proteins. For example, in silico studies of 5-hydroxy-3′,4′,7-trimethoxyflavone with the MDM2-p53 protein complex suggested that the flavonoid could inhibit the binding of MDM2 to p53, thereby triggering apoptosis in cancer cells. hmdb.ca Another study used docking and MD simulations to investigate the binding of the same flavonoid to bovine serum albumin (BSA), revealing that it binds within a hydrophobic pocket of the protein, with hydrophobic forces being predominant in the interaction. nih.gov

These computational analyses complement experimental data by:

Predicting Binding Affinity: Estimating the strength of the interaction between the flavonoid and its target.

Identifying Key Interactions: Highlighting specific amino acid residues that form hydrogen bonds or hydrophobic interactions with the flavonoid.

Explaining SAR Data: Providing a structural basis for why certain hydroxylation or methoxylation patterns lead to higher or lower biological activity.

Guiding Drug Design: Suggesting modifications to the flavonoid structure to enhance its binding and efficacy.

By simulating the dynamic behavior of the flavonoid-protein complex over time, MD studies can also assess the stability of the interaction and conformational changes that occur upon binding. nih.gov

Advanced Analytical Methodologies in Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for the separation and quantification of 5-Hydroxy-4'-methoxyflavone from complex mixtures such as plant extracts and biological samples. The choice of detection method is critical and is tailored to the specific requirements of the analysis, such as sensitivity and sample matrix complexity.

Reversed-phase HPLC coupled with Ultraviolet (UV) detection is a widely adopted method for the analysis of flavonoids, including this compound. This approach separates compounds based on their hydrophobicity, with a nonpolar stationary phase and a polar mobile phase. The chromophoric nature of the flavone (B191248) structure, conferred by its conjugated system of double bonds, allows for sensitive detection using UV-Vis spectrophotometry. youtube.comajprui.com

The selection of the stationary phase, typically a C18 column, and the optimization of the mobile phase composition, often a gradient of water and acetonitrile (B52724) or methanol (B129727) with acid modifiers like formic or acetic acid, are critical for achieving adequate resolution from other sample components. youtube.comkoreascience.kr The detection wavelength is usually set at the absorption maximum (λmax) of the analyte to ensure maximal sensitivity. For flavones, this is typically in the range of 250-380 nm. youtube.com While robust and reliable, the sensitivity of UV detection can be a limiting factor for trace-level analysis. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC-UV Method Parameters for Flavonoid Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time-dependent gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~270 nm and ~330 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

This table presents a generalized set of parameters; specific conditions for this compound may vary and require method development and validation. mdpi.comnih.govekb.eg

For applications requiring higher sensitivity, such as in pharmacokinetic studies or the analysis of trace amounts in natural products, HPLC with electrochemical detection (HPLC-ED) offers a significant advantage over UV detection. nih.gov The phenolic hydroxyl group at the C-5 position of this compound is electrochemically active and can be readily oxidized at a working electrode. mdpi.com This electrochemical behavior allows for highly sensitive and selective detection.

A study on the quantification of four 5-hydroxy polymethoxyflavones using reversed-phase HPLC with electrochemical detection demonstrated a more than 160-fold increase in sensitivity compared to a previously reported method using UV detection. nih.govresearchgate.net The limit of detection (LOD) for the analyzed compounds was in the range of 0.65 to 1.8 ng/mL. nih.govresearchgate.net The method was fully validated for linearity, accuracy, and precision, with recovery rates between 96.17% and 110.82%. nih.govresearchgate.net The optimal working potential for the electrochemical detector is determined by studying the hydrodynamic voltammograms of the analyte. chemicalbook.com

Table 2: Validation Parameters for HPLC-ED Analysis of 5-Hydroxy Polymethoxyflavones

| Validation Parameter | Reported Value Range |

|---|---|

| Limit of Detection (LOD) | 0.65 - 1.8 ng/mL |

| Linearity (r) | > 0.9992 |

| Recovery Rate | 96.17% - 110.82% |

| Intra-day Precision (RSD) | < 7.37% |

| Inter-day Precision (RSD) | < 8.63% |

Data adapted from a study on a mixture of 5-hydroxy polymethoxyflavones, demonstrating the capabilities of the HPLC-ED method. nih.govresearchgate.netnih.gov

Mass Spectrometry Techniques for Structure Elucidation and Identification

Mass spectrometry is a powerful tool for the identification and structural elucidation of this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like flavonoids, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, ESI-HRMS can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. nih.govnih.gov

The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) is crucial for structural elucidation. For flavonoids, characteristic fragmentation pathways include retro-Diels-Alder (RDA) reactions that cleave the C-ring, as well as losses of small neutral molecules like CO, H₂O, and methyl radicals (•CH₃) from the methoxy (B1213986) group. nih.govnih.gov The fragmentation of the A and B rings provides information about the substitution pattern of hydroxyl and methoxy groups. ekb.eg

Gas chromatography-mass spectrometry is another valuable technique for the analysis of flavonoids. However, due to their low volatility and polar nature, flavonoids like this compound require a derivatization step prior to GC-MS analysis. mdpi.com This process involves converting the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, typically through reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.com

Once derivatized, the compound can be separated by gas chromatography based on its boiling point and interaction with the stationary phase. The subsequent mass analysis, usually with electron ionization (EI), produces a characteristic mass spectrum with extensive fragmentation. mdpi.com While derivatization adds a step to sample preparation, GC-MS can offer excellent chromatographic resolution and established mass spectral libraries for compound identification. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. silae.it

One-dimensional (1D) NMR experiments such as ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. rsc.orgrsc.org The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical nature (aliphatic, aromatic, carbonyl, etc.). rsc.orgrsc.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC reveals long-range correlations between protons and carbons, which is crucial for assembling the complete molecular structure. researchgate.net The characteristic chemical shifts for the protons and carbons in the A, B, and C rings of the flavone skeleton allow for the unambiguous assignment of the positions of the hydroxyl and methoxy substituents. silae.it

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~163 |

| 3 | ~6.6 | ~105 |

| 4 | - | ~182 |

| 4a | - | ~104 |

| 5 | - | ~162 |

| 5-OH | ~12.5 | - |

| 6 | ~6.4 | ~98 |

| 7 | ~6.2 | ~165 |

| 8 | ~6.5 | ~93 |

| 8a | - | ~157 |

| 1' | - | ~123 |

| 2' | ~7.8 (d) | ~128 |

| 3' | ~7.0 (d) | ~114 |

| 4' | - | ~161 |

| 4'-OCH₃ | ~3.9 (s) | ~55 |

| 5' | ~7.0 (d) | ~114 |

Note: These are predicted values based on known data for similar flavonoid structures and may vary slightly depending on the solvent and experimental conditions. 's' denotes a singlet and 'd' denotes a doublet. silae.itresearchgate.net

Future Research Directions and Emerging Paradigms

Elucidation of Novel Molecular Targets and Signaling Pathways beyond Current Findings

Future investigations into 5-Hydroxy-4'-methoxyflavone are anticipated to uncover a wider array of molecular interactions beyond its currently understood mechanisms. While its anti-inflammatory and neuroprotective effects are areas of active research, a deeper understanding of its complete pharmacological profile is still needed. A key area of future research will be the identification of novel molecular targets. High-throughput screening has already proven effective in identifying 4'-methoxyflavone (B190367) as a neuroprotective inhibitor of parthanatos, a specific pathway of programmed cell death, by targeting Poly(ADP-ribose) polymerase-1 (PARP-1). nih.gov This suggests that this compound may also interact with targets involved in distinct cell death pathways.

Further research is expected to delve into the compound's influence on various signaling cascades. For instance, a related polymethoxyflavone, 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone, has been shown to inhibit the nuclear translocation of NF-κB and STAT3, as well as suppress the activation of upstream kinases like ERK1/2, p38 MAPK, and Akt. nih.govresearchgate.net Future studies on this compound could explore its potential to modulate these and other critical signaling pathways, such as those involved in cellular metabolism, autophagy, and senescence. The elucidation of these novel targets and pathways will be crucial for expanding the potential therapeutic applications of this flavone (B191248).

Investigation of Synergistic Effects with Other Bioactive Compounds in Academic Models

The exploration of synergistic interactions between this compound and other bioactive compounds presents a promising avenue for future research. The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a burgeoning field in pharmacology. nih.govresearchgate.net Studies have already demonstrated that combinations of different polymethoxyflavones (PMFs) can enhance their antiproliferative and anti-inflammatory activities. nih.gov For example, binary mixtures of certain PMFs have shown synergistic effects on the degranulation of RBL-2H3 cells. nih.gov

Future academic models should systematically investigate the synergistic potential of this compound with a variety of other compounds, including other flavonoids, conventional pharmaceuticals, and natural products. For instance, combinations with other flavonoids like quercetin (B1663063) or luteolin (B72000) could be explored for enhanced antioxidant or anti-inflammatory effects. nih.gov Furthermore, pairing this compound with existing therapeutic agents could lead to the development of more effective combination therapies for a range of conditions. nih.govnih.govclinicaltrialsarena.com Research in this area could focus on elucidating the molecular mechanisms underlying these synergistic interactions, which may involve complementary targeting of different signaling pathways or enhancement of bioavailability.

| Bioactive Compound Class | Potential Therapeutic Area | Rationale for Synergy |

|---|---|---|

| Other Flavonoids (e.g., Quercetin, Luteolin) | Anti-inflammatory, Antioxidant | Complementary mechanisms of action on inflammatory pathways and oxidative stress. nih.gov |

| Chemotherapeutic Agents | Oncology | Enhancement of anti-cancer efficacy and potential reduction of side effects. |

| Antibiotics | Infectious Diseases | Potentiation of antibacterial activity, particularly against resistant strains. mdpi.com |

| Neuroprotective Agents | Neurodegenerative Diseases | Multi-target approach to neuroprotection, addressing different aspects of neuronal damage. |

Development of Advanced In Vitro Models for Mechanistic Studies

To gain deeper insights into the cellular and molecular mechanisms of this compound, the development and application of advanced in vitro models are essential. Traditional two-dimensional (2D) cell cultures, while useful, often fail to replicate the complex microenvironment of tissues in vivo. nih.gov Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant context for studying cellular behavior and responses to bioactive compounds. thermofisher.comreact4life.com

Future mechanistic studies on this compound should leverage these advanced models to investigate its effects on cell-cell interactions, cell-matrix interactions, and tissue-like structures. researchgate.net For example, 3D models of neuronal tissue could be used to further explore its neuroprotective properties in a more realistic setting. Similarly, organ-on-a-chip technologies can provide dynamic, multi-organ systems to study the compound's metabolism, transport, and effects on different cell types simultaneously. The use of primary human cells in these advanced models will also provide more translatable data for potential clinical applications. thermofisher.com These sophisticated in vitro systems will be invaluable for elucidating the precise mechanisms of action of this compound with greater accuracy and predictive power. cambridge.orgresearchgate.netresearchgate.net

Exploration of Epigenetic Modulation by Flavone Derivatives

The ability of flavonoids to modulate epigenetic mechanisms is an emerging area of research with significant therapeutic potential. nih.govresearchgate.netpreprints.org Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. nih.gov Aberrant epigenetic patterns are associated with various diseases, including cancer. frontiersin.org Flavonoids have been shown to influence the activity of key epigenetic enzymes, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). plos.org

Future research should specifically investigate the epigenetic effects of this compound and its derivatives. Studies could explore its ability to reverse aberrant DNA hypermethylation of tumor suppressor genes or to modulate histone acetylation patterns, thereby influencing the expression of genes involved in cell cycle control, apoptosis, and inflammation. frontiersin.org For example, certain flavones like luteolin have been shown to inhibit DNMT activity and decrease the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). frontiersin.org Investigating whether this compound shares these or has other unique epigenetic activities could open up new avenues for its application in epigenetic-based therapies.

| Enzyme Class | Function | Potential Effect of Flavone Derivatives |

|---|---|---|

| DNA Methyltransferases (DNMTs) | Adds methyl groups to DNA, often leading to gene silencing. nih.gov | Inhibition, leading to the reactivation of tumor suppressor genes. frontiersin.orgplos.org |

| Histone Deacetylases (HDACs) | Removes acetyl groups from histones, generally leading to transcriptional repression. | Inhibition, resulting in a more open chromatin structure and gene expression. |

| Histone Acetyltransferases (HATs) | Adds acetyl groups to histones, typically associated with transcriptional activation. | Modulation of activity, influencing gene expression patterns. nih.gov |

| Histone Methyltransferases (HMTs) | Adds methyl groups to histones, with varied effects on transcription. plos.org | Inhibition or activation, leading to changes in gene expression. plos.org |

Rational Design and Synthesis of Optimized Flavone Analogs with Enhanced Specificity and Efficacy

Building upon the foundational structure of this compound, future research will focus on the rational design and synthesis of novel analogs with improved pharmacological properties. nih.govresearchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial for identifying the key chemical features responsible for its biological activities. nih.govnih.goviiarjournals.orgrsc.orgmdpi.com By systematically modifying the flavone backbone, researchers can aim to enhance its potency, selectivity, and pharmacokinetic profile.

For example, the synthesis of derivatives with different hydroxylation and methoxylation patterns on the A and B rings could lead to compounds with increased affinity for specific molecular targets. nih.govmdpi.comderpharmachemica.comnih.govresearchgate.net The introduction of other functional groups could also be explored to improve properties such as solubility and bioavailability. acs.org Computational modeling and in silico screening can aid in the rational design process by predicting the binding affinities of new analogs to their targets. utm.my The ultimate goal of this research is to develop optimized flavone-based compounds that can serve as leads for the development of novel therapeutics with enhanced efficacy and specificity for a range of diseases. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Hydroxy-4'-methoxyflavone, and how can demethylation reactions be optimized?

- Methodological Answer : A common synthesis route involves demethylation of precursor flavones using boron tribromide (BBr₃). For example, this compound can be synthesized by reacting 5,4'-dimethoxyflavone with BBr₃ in anhydrous dichloromethane under nitrogen atmosphere. Critical parameters include reaction time (typically 12–24 hours) and stoichiometric control (e.g., 1:3 molar ratio of flavone to BBr₃). Post-reaction quenching with ice water and purification via recrystallization (e.g., using ethanol) yield >80% purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer :

- UV-Vis Spectroscopy : In 2-propanol, λmax peaks at 228 nm (ε = 23,068), 277 nm (ε = 14,805), and 328 nm (ε = 30,971) confirm the conjugated aromatic system .

- NMR : APT (Attached Proton Test) ¹³C-NMR (100 MHz, DMSO-d₆) resolves methoxy and hydroxyl substitutions. Key signals include δ ~55 ppm for methoxy groups and δ ~160 ppm for carbonyl (C4) .

- Elemental Analysis : Theoretical C: 70.86%, H: 3.96%, O: 25.17%; experimental deviations (e.g., C: 70.4%) indicate purity .

Q. What solubility properties should researchers consider for in vitro assays?

- Methodological Answer :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >10 | Preferred for cell culture studies |

| Ethanol | ~5 | Limited for high-concentration use |

| Chloroform | ~3 | Use with caution due to toxicity |

Advanced Research Questions

Q. How does the methoxy/hydroxy substitution pattern influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : Protonation of the carbonyl group (C4) reduces stability, leading to ring-opening reactions.

- Neutral to Alkaline (pH 7–9) : Deprotonation of the 5-hydroxy group enhances oxidative stability.

- Storage Recommendations : Store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Monitor degradation via HPLC (C18 column, methanol:water 70:30, λ = 328 nm) .

Q. What mechanistic insights exist for this compound’s bioactivity in cancer models?

- Methodological Answer :

- Antiproliferative Activity : IC₅₀ values against cervical (HeLa) and colon (WiDr) cancer cells range from 10–50 µM. Mechanisms include ROS induction and mitochondrial membrane depolarization .

- Key Assays :

- MTT assay for viability (48–72 hr exposure).

- Flow cytometry with Annexin V/PI staining for apoptosis.

- Western blot for caspase-3/9 activation .

Q. How can analytical contradictions in spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer :

- Cross-Validation : Compare experimental ¹H-/¹³C-NMR with computational predictions (e.g., DFT calculations at B3LYP/6-311++G** level).

- HSQC/HMBC : Resolve ambiguous assignments (e.g., distinguish C4' methoxy from C7 hydroxy using long-range correlations) .

- Reference Standards : Use commercially available analogs (e.g., apigenin dimethylether, CAS 5128-44-9) for calibration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves (tested for >8 hr breakthrough time), sealed goggles, and lab coats.

- Ventilation : Use fume hoods for weighing and dissolution.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Contradictions and Resolution

- CAS Number Discrepancies : Some sources conflate this compound (CAS 6563-66-2) with structurally similar flavones (e.g., 5,6,7-trihydroxy-4'-methoxyflavone). Always verify via NMR and HRMS .

- Bioactivity Variability : Differences in reported IC₅₀ values may stem from assay conditions (e.g., serum concentration in cell media). Standardize protocols using CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.